molecular formula C10H20N2O2S B13663612 3-(Boc-amino)-2,2-dimethylpropanethioamide

3-(Boc-amino)-2,2-dimethylpropanethioamide

Cat. No.: B13663612
M. Wt: 232.35 g/mol
InChI Key: XUGCZFNAZYCYGL-UHFFFAOYSA-N
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Description

3-(Boc-amino)-2,2-dimethylpropanethioamide is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the field of peptide synthesis and other areas of organic chemistry where selective protection and deprotection of functional groups are crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-2,2-dimethylpropanethioamide typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected amines often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-2,2-dimethylpropanethioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Deprotection: Free amines.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-2,2-dimethylpropanethioamide primarily involves the protection of the amino group. The Boc group provides steric hindrance and electronic effects that prevent the amino group from participating in unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

tert-butyl N-(3-amino-2,2-dimethyl-3-sulfanylidenepropyl)carbamate

InChI

InChI=1S/C10H20N2O2S/c1-9(2,3)14-8(13)12-6-10(4,5)7(11)15/h6H2,1-5H3,(H2,11,15)(H,12,13)

InChI Key

XUGCZFNAZYCYGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C(=S)N

Origin of Product

United States

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